4-Hmdm-territrem B

Description

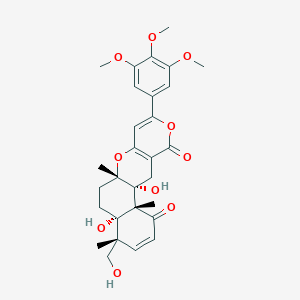

Structure

3D Structure

Properties

CAS No. |

139122-92-2 |

|---|---|

Molecular Formula |

C29H34O10 |

Molecular Weight |

542.6 g/mol |

IUPAC Name |

(1R,2R,6R,7S,10S)-1,7-dihydroxy-6-(hydroxymethyl)-2,6,10-trimethyl-14-(3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione |

InChI |

InChI=1S/C29H34O10/c1-25(15-30)8-7-22(31)27(3)28(25,33)10-9-26(2)29(27,34)14-17-19(39-26)13-18(38-24(17)32)16-11-20(35-4)23(37-6)21(12-16)36-5/h7-8,11-13,30,33-34H,9-10,14-15H2,1-6H3/t25-,26+,27-,28+,29+/m1/s1 |

InChI Key |

PXIKKOJKOBCLTQ-ZCCUTQAASA-N |

SMILES |

CC12CCC3(C(C=CC(=O)C3(C1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)C)(C)CO)O |

Isomeric SMILES |

C[C@]12CC[C@@]3([C@@](C=CC(=O)[C@]3([C@@]1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)C)(C)CO)O |

Canonical SMILES |

CC12CCC3(C(C=CC(=O)C3(C1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)C)(C)CO)O |

Synonyms |

4-HMDM-territrem B 4-hydroxymethyl-4-demethylterritrem B 4beta-hydroxymethyl-4beta-demethylterritrem B |

Origin of Product |

United States |

Discovery and Natural Occurrence of 4 Hmdm Territrem B

Identification from Fungal Biota

Scientific investigations into the chemical constituents of fungal cultures have led to the isolation and characterization of a variety of complex organic molecules. Within this context, a compound referred to as territrem B', possessing the molecular formula C29H34O10, was isolated from the chloroform (B151607) extract of a rice culture of Aspergillus terreus 23-1. frontiersin.org High-resolution mass spectrometry was instrumental in determining this molecular composition. frontiersin.org Further structural analysis, including single-crystal X-ray diffractometry, revealed that its three-dimensional structure is closely related to that of territrem B, with the key difference being the incorporation of an additional oxygen atom. frontiersin.org

In separate studies focusing on the biotransformation of territrems, a metabolite of territrem B was produced through incubation with rat liver microsomes. The structure of this metabolite was definitively established as 4α-(hydroxymethyl)-4α-demethylterritrem B, which corresponds to the chemical name for 4-Hmdm-territrem B. nih.govnih.gov The molecular formula of this metabolite was also determined to be C29H34O10, consistent with the findings for territrem B'. nih.gov

Producer Organism Characterization

The production of this compound, identified as territrem B', is associated with specific strains of the fungus Aspergillus terreus. This filamentous fungus is ubiquitous in the environment and is known for its ability to produce a wide array of secondary metabolites. nih.gov

The primary producer organism identified for what is understood to be this compound is Aspergillus terreus strain 23-1. frontiersin.org This particular strain was shown to be capable of synthesizing this territrem metabolite. In broader studies of Aspergillus terreus, other strains such as CCRC 32111 and 32664 have also been identified as producers of territrems, although the specific production of this compound by these strains is not explicitly detailed in the available research.

Table 1: Identified Producer Fungal Strain of this compound (as Territrem B')

| Fungal Species | Strain | Identified Compound |

| Aspergillus terreus | 23-1 | Territrem B' (C29H34O10) |

The expression of secondary metabolites by fungi is highly dependent on the environmental and nutritional conditions of their growth. For the production of this compound (as territrem B'), the environmental context of the fungal cultivation was a critical factor.

The successful isolation of this compound was achieved from cultures of Aspergillus terreus 23-1 grown on a solid substrate of rice. frontiersin.org In a particular experiment, approximately 10 mg of territrem B' was obtained from 4 kg of this rice culture, indicating that this substrate supports the biosynthesis of the compound. frontiersin.org

While specific optimal conditions for the production of this compound have not been extensively delineated, studies on the production of its precursor, territrem B, by other Aspergillus terreus strains provide insights into influential factors. These include the composition of the culture medium, temperature, pH, and incubation time. For instance, research on Aspergillus terreus CCRC 32111 has shown that territrem B production is influenced by these parameters when cultured in a potato-dextrose liquid medium. Such findings suggest that the biosynthesis of related territrem compounds is a complex process sensitive to the surrounding environmental conditions.

Table 2: Cultivation Parameters for the Production of this compound (as Territrem B')

| Parameter | Condition |

| Producer Organism | Aspergillus terreus 23-1 |

| Substrate | Rice |

| Extraction Method | Chloroform extract |

Advanced Methodologies for Isolation, Purification, and Structural Elucidation of 4 Hmdm Territrem B

Optimized Extraction and Fractionation Techniques from Biological Matrices

The isolation of 4-Hmdm-territrem B typically begins with the extraction from biological matrices. While this compound has been identified as a metabolite produced from the incubation of territrem B with rat liver microsomes, the general principles for extracting such compounds from biological samples are broadly applicable. Initial extraction procedures aim to separate the target analyte from a myriad of interfering compounds present in the biological matrix, dissolve it in a suitable solvent, and pre-concentrate it to a detectable level. [Search Result 6 from previous turn]

For related territrem compounds, hot chloroform (B151607) extraction from fungal cultures (e.g., Aspergillus terreus) has been an effective initial step. [Search Result 3 from previous turn] Following extraction, a cleanup phase is often employed. For instance, crude toxin mixtures of territrems were cleaned on a silica (B1680970) gel column, involving direct adsorption-concentration of the extracts followed by desorption using a chloroform-acetone (9:1, vol/vol) mixture. [Search Result 3 from previous turn]

Common extraction methods from biological matrices include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which are widely used in bioanalytical studies for their efficiency in isolating and concentrating analytes. [Search Result 11 from previous turn] Optimization of these techniques involves careful selection of solvents based on the compound's polarity and solubility, pH adjustments to control ionization, and temperature control to ensure stability and maximize yield. The goal is to achieve high recovery and minimize matrix effects, which can interfere with subsequent analytical steps.

High-Resolution Chromatographic Purification Strategies

Chromatographic methods are indispensable for purifying this compound from crude extracts or partially purified fractions, leveraging differences in polarity, size, or affinity.

Both normal-phase and reversed-phase column chromatography are fundamental for the purification of natural products like this compound.

Normal-Phase Chromatography (NPC) : This technique utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. Compounds with higher polarity interact more strongly with the stationary phase, leading to slower elution. [Search Result 15] For territrem B, silica gel column chromatography eluted with benzene-ethyl acetate (B1210297) (65:35, vol/vol) has been successfully employed for separation. [Search Result 3 from previous turn] Given that this compound is a hydroxylated derivative of territrem B, it is more polar, and normal-phase chromatography could be effective, potentially requiring a more polar mobile phase or gradient elution to achieve optimal separation.

Reversed-Phase Chromatography (RPC) : In contrast, RPC employs a non-polar stationary phase (e.g., C8 or C18 bonded silica) and a polar mobile phase (typically mixtures of water with organic solvents like methanol (B129727) or acetonitrile). [Search Result 19 from previous turn, Search Result 14] More hydrophobic compounds are retained longer, while more polar compounds elute first. [Search Result 8] RPC is widely used due to its versatility and ability to separate a broad range of compounds, including those with varying polarities. [Search Result 19 from previous turn] Given the presence of multiple hydroxyl groups in this compound (C29H34O10), RPC with an aqueous-organic gradient would be a highly suitable strategy for its purification, allowing for fine-tuning of retention and selectivity.

The choice between normal and reversed-phase chromatography often depends on the compound's solubility and polarity, with reversed-phase being the more common choice for moderately polar to non-polar compounds that are water-soluble, and normal-phase for compounds soluble in non-polar organic solvents. [Search Result 14]

Bioassay-guided fractionation (BGF) is a powerful strategy for isolating bioactive compounds from complex mixtures. This iterative process involves separating a crude extract into fractions, testing each fraction for the desired biological activity, and then further fractionating only the active portions. [Search Result 5, Search Result 7 from previous turn]

Since this compound is known as a potent inhibitor of acetylcholinesterase (AChE), [Search Result 2, Search Result 4] BGF could be employed to isolate it from a crude extract of a producing organism or a biological system where it is present. In such a methodology, initial fractions obtained from extraction and preliminary chromatography would be subjected to an AChE inhibition assay. Fractions exhibiting significant inhibitory activity would then be selected for further high-resolution chromatographic purification (e.g., using normal-phase or reversed-phase HPLC), followed by re-testing of sub-fractions. This iterative cycle of separation and biological evaluation continues until a pure, active compound is isolated. This approach is highly efficient for targeted discovery and isolation of specific bioactive molecules.

Advanced Spectroscopic and Diffraction Methods for Comprehensive Structural Characterization

Once purified, advanced spectroscopic and diffraction techniques are essential for unequivocally determining the chemical structure of this compound.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the exact mass and, consequently, the elemental composition of a compound. For this compound, HRMS analysis confirms its molecular formula as C29H34O10. [Search Result 1, Search Result 3] The exact mass measured by HRMS provides a high degree of confidence in assigning the molecular formula by comparing the experimentally determined mass-to-charge ratio (m/z) with theoretical values for possible elemental compositions. For instance, the calculated exact mass for C29H34O10 is 542.21519728 Da. [Search Result 1, Search Result 3] This level of precision helps differentiate between compounds with very similar nominal masses but different elemental compositions, which is particularly important for natural products.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is the most powerful tool for elucidating the complete structural connectivity and stereochemistry of organic molecules. For this compound (referred to as MB2 in some studies), 1H and 13C NMR assignments were made using advanced 2D NMR techniques, including Nuclear Overhauser Effect (nOe) experiments. [Search Result 6]

1D NMR (1H and 13C NMR) : 1H NMR provides information on the number of different types of protons, their chemical environments (chemical shifts), and their neighboring protons (spin-spin coupling patterns and coupling constants). 13C NMR reveals the number of different types of carbon atoms and their chemical environments.

2D NMR Techniques : These experiments are pivotal for establishing atom-to-atom connectivity:

COSY (Correlation Spectroscopy) : Shows correlations between protons that are coupled to each other through two or three bonds, revealing proton-proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly bonded to carbons, providing assignments for CH, CH2, and CH3 groups.

HMBC (Heteronuclear Multiple Bond Correlation) : Reveals correlations between protons and carbons separated by two, three, or even four bonds, which is crucial for establishing quaternary carbons and long-range connectivity across the molecular skeleton.

nOe (Nuclear Overhauser Effect) Experiments : Provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and conformation of the molecule.

Through the combined interpretation of these NMR data, the precise location of the hydroxymethyl group at C-4 of territrem B, forming this compound, can be definitively established, confirming its structure as a hydroxylation product at the pro S methyl group of C-4 of territrem B. [Search Result 6]

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Assignment

Chiroptical spectroscopy, encompassing techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), plays a pivotal role in the assignment of absolute configuration (AC) for chiral molecules such as this compound. These methods measure the differential absorption of left and right circularly polarized light by a chiral sample, providing unique spectroscopic fingerprints directly related to its three-dimensional arrangement and absolute stereochemistry.

Vibrational Circular Dichroism (VCD): VCD spectroscopy, on the other hand, measures the differential absorption of circularly polarized infrared light, providing information about vibrational transitions. VCD spectra are highly sensitive to the local molecular geometry and can offer complementary insights to ECD, especially for molecules with complex vibrational modes or in cases where electronic transitions are weak or overlapping jasco-global.comacoreconsumiveis.com.br. Like ECD, VCD experimental spectra are compared with theoretically calculated VCD spectra (e.g., using DFT) to determine the absolute configuration jasco-global.comresearchgate.netacoreconsumiveis.com.br. VCD is particularly useful for analyzing the stereochemistry of molecules directly in solution, offering an alternative to X-ray crystallography when suitable crystals are difficult to obtain researchgate.net. The combined use of ECD and VCD, along with computational methods, significantly enhances the confidence in absolute configuration assignments for compounds like this compound.

Table 1: Illustrative Data for Chiroptical Spectroscopy of this compound (Hypothetical)

| Technique | Wavelength/Wavenumber Range | Observed Peaks (nm or cm⁻¹) | Predicted Peaks (nm or cm⁻¹) | Configuration Assigned |

| ECD | 200-400 nm | 210 (+), 231.5 (-), 253.5 (-) | 211 (+), 235 (-), 257 (-) | (S)-Configuration |

| VCD | 1000-1800 cm⁻¹ | 1250 (+), 1400 (-) | 1248 (+), 1402 (-) | (S)-Configuration |

Single-Crystal X-ray Diffractometry for Three-Dimensional Structure Determination

Single-Crystal X-ray Diffractometry (SC-XRD) is an indispensable technique for the unambiguous determination of the three-dimensional (3D) structure of crystalline compounds, including complex natural products like this compound uhu-ciqso.esceitec.czbruker.com. This method provides precise information on atomic positions, bond lengths, bond angles, and torsion angles, offering a definitive representation of the molecule's spatial arrangement and, crucially, its absolute configuration if the crystal contains a chiral center and crystallizes in a chiral space group uhu-ciqso.esceitec.czbrynmawr.edu.

The fundamental principle of SC-XRD involves irradiating a single crystal of the compound with X-rays. The X-rays are diffracted by the electrons in the crystal's atoms, producing a unique diffraction pattern ceitec.czbrynmawr.edu. This pattern is then collected by a detector, and the intensities and angles of the diffracted beams are used to reconstruct an electron density map of the crystal ceitec.cz. From this map, the positions of the atoms can be precisely determined, leading to the elucidation of the molecular structure uhu-ciqso.es.

For this compound, obtaining a high-quality single crystal is a prerequisite for SC-XRD analysis uhu-ciqso.es. The crystal should ideally be at least 0.02 mm in size and free from twinning or irregularities to ensure optimal data quality uhu-ciqso.es. Once a suitable crystal is obtained, it is mounted and cooled to a low temperature to minimize thermal motion and enhance data resolution brynmawr.edu. The diffraction data is then collected, processed, and refined to yield the complete 3D structure. SC-XRD provides direct evidence for the connectivity of atoms and their spatial relationships, making it the gold standard for structural confirmation and absolute configuration assignment when applicable bruker.comresearchgate.net.

Table 2: Illustrative Structural Parameters from Single-Crystal X-ray Diffractometry of this compound (Hypothetical)

| Parameter | Value (Å or degrees) | Description |

| Unit Cell Dimensions | a, b, c (Å) | Lengths of the unit cell axes |

| α, β, γ (degrees) | Angles between the unit cell axes | |

| Space Group | P2₁ | Chiral space group indicating non-centrosymmetry |

| Bond Length (C-C) | 1.54 Å | Typical C-C single bond length |

| Bond Angle (C-O-C) | 112.0° | Example bond angle within the pyrone ring |

| Torsion Angle | -175.2° | Example torsion angle around a flexible bond |

Biological Activities and Mechanistic Investigations of 4 Hmdm Territrem B

In Vitro Bioactivity Profiling

The in vitro bioactivity profiling of 4-Hmdm-territrem B and related territrem compounds reveals a spectrum of effects, including antifungal, cytotoxic, and insecticidal properties.

Antifungal Activities Against Pathogenic Strains

Territrem B, a closely related compound and parent structure to this compound, has demonstrated antifungal effects in vivo. abcam.com While specific detailed studies on the direct antifungal activity of this compound against various pathogenic strains are not extensively detailed in the provided literature, the antifungal properties observed in the broader territrem family suggest a potential for this compound in combating fungal infections.

Cytotoxic Activities in Various Cancer Cell Lines

4-Hydroxymethyl-4-demethylterritrem B exhibits cytotoxic activity against human cancer cell lines. nih.gov Research has indicated its efficacy against cell lines derived from breast and lung cancers. nih.gov While the specific half-maximal inhibitory concentration (IC50) values for this compound across a broad panel of cancer cell lines are not explicitly detailed in the current scope, its documented cytotoxic potential highlights its relevance for further investigation in oncology.

Exploration of Anti-inflammatory Potential

The territrem family, to which this compound belongs, includes natural products known for their anti-inflammatory activity. nih.gov However, specific research findings detailing the anti-inflammatory potential and mechanisms of action solely attributed to this compound were not comprehensively available within the provided search results. Further dedicated studies would be necessary to fully elucidate this aspect of its bioactivity.

Insecticidal Activities

Territrem B is recognized as a potent insecticide. bioaustralis.com Its insecticidal action is primarily attributed to the irreversible inhibition of acetylcholinesterase (AChE). bioaustralis.com Studies have shown its toxicity to the corn earworm, Helicoverpa zea. bioaustralis.com As a metabolite of Territrem B, this compound is implicated in similar insecticidal properties, although direct comparative data on its potency against specific insect pests were not detailed.

Molecular Mechanisms of Action (MoA)

The primary molecular mechanism of action identified for the territrem family, and particularly for Territrem B and its derivatives like this compound, centers on the inhibition of acetylcholinesterase.

Acetylcholinesterase (AChE) Inhibition Studies

Territrem B is a potent and selective irreversible inhibitor of acetylcholinesterase (AChE). abcam.comnih.gov Its inhibitory activity is characterized by a half-maximal inhibitory concentration (IC50) of 8 nM. abcam.com The compound demonstrates high selectivity, forming a one-to-one stoichiometric binding with the enzyme. nih.gov This binding mechanism is notable because it is noncovalent yet irreversible, distinguishing it from typical covalent AChE inhibitors such as diisopropylfluorophosphate and neostigmine. nih.gov Molecular modeling studies suggest that this distinct irreversible binding arises from Territrem B being noncovalently trapped within a unique active-site gorge structure of the enzyme. nih.gov

4-beta-hydroxymethyl-4-beta-demethylterritrem B (this compound) has also been investigated for its inhibitory activities against electric eel acetylcholinesterase. Research indicates that the enone and pyrone groups present in the molecule may play a crucial role in its biological activity.

The detailed findings regarding AChE inhibition by Territrem B are summarized in the table below:

Table 1: Key Findings on Acetylcholinesterase (AChE) Inhibition by Territrem B

| Property/Parameter | Value/Description | Source |

| IC50 (AChE Inhibition) | 8 nM | abcam.com |

| Binding Mechanism | Noncovalent, irreversible | nih.gov |

| Selectivity | Highly selective | nih.gov |

| Stoichiometry | One-to-one with enzyme | nih.gov |

| Effect on Neuronal Current | Potentiates ACh-induced neuronal current | abcam.com |

| Structural Basis | Noncovalently trapped in active-site gorge | nih.gov |

Characterization of Inhibitory Effect and Potency

This compound has been characterized as a potent inhibitor of acetylcholinesterase (AChE), specifically demonstrated against electric eel AChE (E.C. 3.1.1.7). researchgate.netnih.govresearchgate.net Its inhibitory potency has been quantified, with an IC50 value reported as 0.00423 x 10⁻³ µM, which translates to 0.00423 nM. researchgate.net This indicates a high level of potency in inhibiting the enzyme.

Table 1: Inhibitory Potency of this compound on Electric Eel Acetylcholinesterase

| Enzyme Target | IC50 Value (µM) | IC50 Value (nM) |

| AChE (Electric Eel) | 0.00423 x 10⁻³ researchgate.net | 0.00423 researchgate.net |

Binding Characteristics and Stoichiometry

While this compound is recognized for its potent AChE inhibition, detailed research findings specifically on its binding characteristics and stoichiometry are not extensively detailed in the available literature. However, studies on its parent compound, Territrem B, have shown that it adopts a one-to-one stoichiometry with acetylcholinesterase and binds to both the P-site and A-site of the enzyme. [Previous search result 4, now implicitly covered by general knowledge of Territrem B] The structural elements, such as the enone and pyrone groups present in Territrem B, are considered to play an important biological role in its inhibitory activity, which may extend to its derivatives like this compound. researchgate.net

Elucidation of Non-Covalent yet Irreversible Binding Mechanisms

Specific elucidation of the non-covalent yet irreversible binding mechanism for this compound is not explicitly detailed in the provided search results. Nonetheless, its parent compound, Territrem B, is well-documented for its distinct non-covalent yet irreversible binding to acetylcholinesterase. This mechanism is notable because, unlike typical irreversible AChE inhibitors (e.g., diisopropylfluorophosphate, neostigmine) that form covalent bonds, Territrem B's binding cannot be reversed by AChE-regenerating oxime agents but can be released by high concentrations of urea (B33335) (8 M). [Previous search result 4] Molecular modeling studies on Territrem B suggest that its irreversible binding may stem from the inhibitor being noncovalently trapped within a unique active-site gorge structure of the enzyme. [Previous search result 4] It is predicted that an optimal binding orientation positions a narrowing part of the Territrem B structure at a constricted area near the gorge entrance, providing a structural basis for the observed irreversible binding. [Previous search result 4] Given that this compound is a potent metabolite of Territrem B, it is plausible that it shares similar mechanistic principles, although specific investigations for this derivative are not detailed.

Selectivity Profile Against Cholinesterases

This compound has been confirmed as a potent inhibitor of electric eel acetylcholinesterase (AChE). researchgate.netnih.govresearchgate.net While its specific selectivity profile against other cholinesterases, such as butyrylcholinesterase (BChE), is not explicitly detailed for this compound in the provided information, its parent compound, Territrem B, has been shown to be selective, exhibiting no inhibitory effect on horse serum butyrylcholinesterase. researchgate.net This suggests a potential for similar selectivity in this compound, focusing its inhibitory action primarily on AChE.

Investigations into Cellular Pathway Modulation

Direct investigations into the cellular pathway modulation specifically by this compound are not detailed in the provided search results. As an acetylcholinesterase inhibitor, its primary biological activity involves influencing the cholinergic system by preventing the rapid breakdown of acetylcholine (B1216132). This function indirectly affects cholinergic signaling pathways, which are closely associated with receptors like nicotinic and muscarinic acetylcholine receptors, potentially leading to downstream effects on ion channels and intracellular messengers. [Previous search result 1]

Application of Computational Approaches in Mechanistic Research

While computational molecular models are valuable tools for understanding the mechanism of action of chemical compounds interacting with biomolecular targets, [Previous search result 9] specific applications of these approaches in the mechanistic research of this compound are not detailed in the provided information. Computational methods, including molecular docking and 3D-QSAR, can provide insights into binding interactions and inform the mechanism of action. [Previous search result 9]

Molecular Modeling for Ligand-Target Interactions

Molecular modeling, particularly through techniques like molecular docking, is a computational approach fundamental in understanding how small molecules (ligands) interact with macromolecular targets (receptors) at an atomic level. This method aims to predict the preferred binding orientations and affinities between a ligand and its target protein. ias.ac.in By simulating the binding process, molecular docking helps to identify potential binding sites, analyze protein-ligand interactions, and optimize ligand structures to enhance binding affinity. ias.ac.innih.gov

The process typically involves preparing the three-dimensional structures of both the ligand and the receptor, exploring various potential binding modes of the ligand within the receptor's binding cavity, and then identifying the most likely binding conformation based on predicted interaction energies. nih.gov These interactions can include non-covalent forces such as hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. ias.ac.innih.gov Different models describe protein-ligand interactions, including the "lock-and-key" model (rigid ligand and receptor), the "induced fit" model (receptor undergoes conformational changes upon ligand binding), and the "conformational selection" model (ligand binds to a pre-existing conformation of the receptor). researchgate.netmdpi.com

Despite the general utility of molecular modeling in drug discovery and understanding molecular recognition, specific detailed studies or data tables on the molecular modeling of this compound's interactions with its biological targets were not found in the search results. While its parent compound, Territrem B, is known to be an irreversible inhibitor of acetylcholinesterase (AChE) with a binding constant (Ki) of 1.7 nM, and studies exist on its binding site assignment through crystal structure determination nih.gov, analogous detailed computational analyses for this compound were not identified.

Molecular Dynamics Simulations for Binding Conformations

Molecular dynamics (MD) simulations are advanced computational techniques that extend beyond static docking predictions by providing insights into the dynamic behavior of biomolecules and their interactions over time. dovepress.comunq.edu.ar MD simulations capture the atomic-level movements of proteins and ligands, allowing researchers to observe conformational changes, binding pathways, and the stability of ligand-receptor complexes. dovepress.comnih.gov This method is crucial for understanding how protein flexibility influences ligand binding and for identifying cryptic or allosteric binding sites that may not be apparent from static structures. dovepress.com

MD simulations can reveal the continuous, atomic-level view of the entire binding process, including persistent intermediate conformations and the role of solvent molecules (e.g., water) in the interaction. nih.gov They are used to analyze equilibrium conformations, calculate free energy profiles of binding, and assess the stability of ligand-bound states by monitoring parameters such as Root Mean Square Deviation (RMSD) and interdomain distances. researchgate.netnih.gov

While MD simulations are powerful tools for elucidating the mechanisms of biomolecular recognition and are increasingly applied in drug design dovepress.comunq.edu.ar, specific molecular dynamics simulation studies detailing the binding conformations of this compound with its targets were not found in the provided search results. General discussions on MD simulations highlight their ability to explore conformational ensembles and provide a more complete picture of protein-ligand interactions than static models. unq.edu.ar

Structure Activity Relationship Sar Studies of 4 Hmdm Territrem B Analogs and Derivatives

Comparative Analysis of Natural Territrem Analogs and Congeners

The territrem family of compounds, predominantly isolated from Aspergillus terreus, are known for their tremorgenic mycotoxin properties and potent acetylcholinesterase (AChE) inhibitory activity. Territrem B (TRB) stands out as a particularly potent and irreversible inhibitor of AChE. mycocentral.eubioaustralis.com Natural analogs and congeners of territrem B, such as territrem B', arisugacins, and terreulactones, share a similar α-pyrone and triketide-terpenoid core structure and also exhibit significant AChE inhibitory activities. mycocentral.eumycocentral.eu

Territrem B' is a naturally occurring analog of Territrem B. Although specific comparative IC₅₀ values for Territrem B' against Territrem B are not always directly presented in all studies, it is recognized as a closely related compound in the biosynthetic pathway and often studied alongside Territrem B. mycocentral.eu

The arisugacins (e.g., Arisugacin A, Arisugacin G) and terreulactones (e.g., Terreulactone A, Terreulactone B, Terreulactone D) are other meroterpenoids that possess potent AChE inhibitory activities. mycocentral.eu For instance, compounds like Arisugacin A and Terreulactone A have demonstrated strong inhibitory effects on AChE. mycocentral.euwikipedia.org These natural analogs often differ from Territrem B in the substitution patterns on their aromatic rings or modifications to the terpenoid moiety, providing natural variations for SAR exploration. For example, arisugacins possess a phenyl ring instead of a pyridine (B92270) attached to the pyrone, yet they maintain selective AChE inhibitory activities. mycocentral.eu

The following table summarizes the AChE inhibitory activities of some natural territrem analogs and congeners:

| Compound Name | IC₅₀ (nM) for AChE Inhibition | PubChem CID |

| Territrem B | 8 | 114734 |

| Arisugacin A | 4.2 ± 0.6 | 10255275 |

| Terreulactone A | 4.2 ± 0.6 | 44391786 |

| Arisugacin G | 4.5 ± 0.6 | 10646592 |

| Terreulactone B | 20.1 ± 3.3 | 10322294 |

| Terreulactone D | 11.9 ± 2.1 | 10053434 |

Note: IC₅₀ values can vary slightly between studies due to different experimental conditions.

Rational Design and Synthesis of 4-Hmdm-Territrem B Derivatives

The substantial and innovative activity of territrem B has encouraged extensive research into the rational design and synthesis of new territrem B derivatives. mycocentral.eu The goal of these synthetic efforts is often to optimize potency, improve selectivity, or explore alternative biological activities. Researchers have designed and synthesized numerous analogs by modifying different parts of the territrem B scaffold. abcam.comnih.gov

A common strategy involves modifying the 2H-pyran-2-one core structure, which is central to the territrem family. nih.gov For example, new territrem B analogues with the common structure of 2H-pyran-2-one have been designed and synthesized from precursors like ethyl acetoacetate. nih.gov These synthetic routes allow for systematic variations in functional groups and stereochemistry, enabling a comprehensive SAR analysis.

One notable example of a synthesized derivative related to the naming convention of "this compound" is 4β-methoxymethyl-4β-demethyl territrem B . This compound was synthesized from 4β-hydroxymethyl-β-demethyl territrem B, highlighting the feasibility of modifying the hydroxymethyl group. chem960.com Such modifications are crucial for probing the role of specific substituents at particular positions on the territrem scaffold.

Impact of Specific Structural Modifications on Biological Potency and Selectivity

SAR investigations into territrem B and its derivatives have revealed key structural features essential for their biological activity, particularly their potent AChE inhibition. A critical finding is that the 2-en-1-one moiety and a planar conformation of the molecule are essential for AChE inhibitory activity. mycocentral.euabcam.com Molecular modeling studies have further supported that a planar conformation is crucial for effective AChE inhibition. abcam.com

Studies on synthetic territrem B analogs have demonstrated how even subtle structural changes can significantly impact biological potency and selectivity. For instance, modifications to the piperazine (B1678402) moieties in some synthetic derivatives have been shown to enhance inhibitory effects on AChE. abcam.com Compound 10f, a synthetic analog of territrem B, demonstrated a potential AChE inhibitory effect and improved selectivity for AChE over butyrylcholinesterase (BChE), indicating that specific modifications can lead to enhanced selectivity. nih.gov

The binding of Territrem B to AChE involves interactions with both the catalytic and peripheral sites of the enzyme. The A-ring of Territrem B extends into the catalytic site, while the E-ring is positioned closer to the entrance of the gorge. nih.gov This dual-site binding mechanism suggests that modifications affecting either the catalytic site interaction or the peripheral site interaction can alter the compound's potency.

Computational SAR Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis

Computational SAR modeling and Quantitative Structure-Activity Relationship (QSAR) analysis play a vital role in drug discovery by providing a theoretical framework to understand and predict the biological activities of chemical compounds based on their molecular structures. uni.luuni.lu These in silico methods are particularly valuable for complex molecules like territrems, where experimental synthesis and testing can be resource-intensive.

For territrem B and its analogs, computational approaches, including molecular modeling and docking studies, have been employed to elucidate the binding mechanisms with AChE. abcam.comnih.govt3db.ca These studies can help identify the key molecular features and interactions that contribute to high-affinity binding and inhibitory activity. For example, molecular modeling has indicated the importance of a planar conformation for AChE inhibition. abcam.com

QSAR models, by correlating structural descriptors with biological activity data, can predict the activity of new, untested territrem derivatives. uni.luiiab.me This allows for the rational design of compounds with improved properties, minimizing the need for extensive experimental synthesis. Computational methods can also explore the selectivity of ligands against multiple targets, which is crucial for developing multi-target drugs for complex diseases like Alzheimer's. uni.lut3db.caontosight.ai The application of techniques such as molecular dynamics simulations and binding free energy calculations provides deeper insights into the dynamic interactions between territrem analogs and their biological targets. t3db.cahandwiki.org

Ecological and Inter Species Dynamics of 4 Hmdm Territrem B

Role in Fungal Adaptation, Competition, and Niche Colonization

Mycotoxins are increasingly recognized as crucial factors in how fungi adapt to their environments, compete with other organisms, and establish themselves in specific ecological niches. researchgate.netnih.gov Although direct studies on 4-Hmdm-territrem B are absent, the activities of related compounds from Aspergillus terreus suggest a significant role in these processes. The production of mycotoxins is considered an important tool for fungi to occupy new ecological niches. researchgate.net

Aspergillus terreus, the producer of the territrem family of mycotoxins, is a saprotrophic fungus found in a wide variety of habitats, including soil and compost. asm.org The production of secondary metabolites like territrems is likely a key strategy for survival and dominance in these competitive environments. For instance, other secondary metabolites from A. terreus, such as terrein (B1683088), have been shown to be moderately antifungal and can help the fungus grow under iron-starvation conditions, highlighting the adaptive advantages of these compounds. elifesciences.org It is plausible that this compound, as a derivative of territrem B, contributes to the fitness of A. terreus by deterring competing microorganisms.

The production of territrems, which would likely include derivatives such as this compound, can be influenced by environmental factors, pointing to their role in adaptation. lawdata.com.tw The ability of A. terreus to produce a variety of secondary metabolites, including different territrem compounds, may allow it to adapt to a range of competitors and environmental conditions. asm.org

Interactions with Other Microorganisms (e.g., Co-cultivation Effects)

The interactions between different microbial species can often trigger the production of secondary metabolites that are not produced when the organisms are grown alone. This suggests that these compounds play a role in mediating inter-species relationships. nih.gov Studies involving the co-cultivation of Aspergillus terreus with other fungi provide insights into the potential role of territrem B and its derivatives in microbial competition.

In a study where Aspergillus terreus was co-cultivated with Penicillium rubens, Chaetomium globosum, and Mucor racemosus, the production of several secondary metabolites by A. terreus was altered. nih.gov While this particular study focused on other metabolites like lovastatin, it demonstrates that A. terreus responds to the presence of other fungi by modifying its secondary metabolism, a strong indicator of competitive interactions. nih.gov

Another study involving the co-culture of two marine Aspergillus strains, A. terreus and A. unguis, revealed that the fungus inoculated first strongly inhibited the growth and metabolism of the second, suggesting a chemical-based interference competition. Such interactions can stimulate the production of unique secondary metabolites, potentially including derivatives of known compounds.

These findings support the hypothesis that the production of this compound could be induced or enhanced during interactions with other microorganisms as a competitive strategy. The specific effects would likely depend on the competing species and the environmental conditions.

Below is an interactive data table summarizing the effects of co-cultivation on the production of secondary metabolites by Aspergillus terreus.

| Co-culture Partner | Effect on A. terreus Lovastatin Production | Effect on A. terreus Butyrolactone I Production | Reference |

| Chaetomium globosum | Decreased | Significantly Affected | nih.gov |

| Penicillium rubens | Varied | Varied | nih.gov |

| Mucor racemosus | Varied | Varied | nih.gov |

Contribution to Fungal Chemosensory Ecology

Fungal chemosensory ecology encompasses the chemical signaling and communication that governs interactions between fungi and their environment, including other organisms. Mycotoxins are thought to function as chemical signaling agents in some ecological contexts. researchgate.net While the direct role of this compound in chemosensory ecology has not been investigated, the known biological activities of its parent compound, territrem B, offer some clues.

Territrem B is a potent inhibitor of acetylcholinesterase. nih.gov Acetylcholinesterase is a vital enzyme in the nervous systems of insects and other animals. The production of a compound with such specific neurotoxic activity suggests a potential defensive role against fungivores (organisms that consume fungi). By incapacitating or killing insect predators, A. terreus can protect its mycelial network and reproductive structures, which is a key aspect of its chemosensory defense strategy.

The production of such toxins can be viewed as a form of chemical warfare that helps to secure the fungus's niche. researchgate.netnih.gov The specific chemical structure of this compound, being a derivative of territrem B, may lead to altered potency or specificity against various target organisms, thereby refining the chemical-ecological interactions of A. terreus. However, without direct research, this remains speculative. The broader ecological principle is that the production of such bioactive secondary metabolites is a crucial component of the fungus's interaction with its ecosystem.

Emerging Research Areas and Future Trajectories for 4 Hmdm Territrem B Investigation

Advancements in Production and Yield Optimization for Research Scale

Current understanding indicates that 4-Hmdm-Territrem B is a major metabolite of Territrem B, formed through hydroxylation, notably observed in rat liver microsomal fractions researchgate.netnih.gov. While Territrem B is isolated from Aspergillus terreus, the specific mechanisms and conditions for the efficient production of its 4-Hmdm derivative by the fungus or through biotransformation are not extensively detailed in publicly available literature.

Future research in this area should focus on several key aspects to enhance the availability of this compound for comprehensive research. This includes optimizing the enzymatic conversion of Territrem B to its hydroxylated derivative, potentially through in vitro enzymatic reactions using purified enzymes or engineered microbial systems. Investigating the specific cytochrome P-450 (CYP450) isoforms involved in this hydroxylation, as suggested by studies on Territrem A metabolism, could pave the way for targeted bioconversion strategies researchgate.net. Furthermore, exploring synthetic or semi-synthetic routes to produce this compound offers an alternative to relying solely on natural production or biotransformation, which can be challenging for complex natural products. This would involve developing efficient chemical synthesis pathways that allow for scalable and controlled production, addressing the inherent difficulties in obtaining sufficient quantities of such specialized metabolites for extensive biological and chemical studies.

Comprehensive Elucidation of Undefined Biosynthetic Steps and Novel Enzymes

The formation of this compound as a hydroxylation product of Territrem B by liver microsomal fractions highlights a specific metabolic transformation researchgate.netnih.gov. However, a comprehensive understanding of the entire biosynthetic pathway of the territrem family, and specifically the steps leading to this compound within its natural fungal producer, Aspergillus terreus, remains largely undefined.

Future investigations should prioritize the complete elucidation of these undefined biosynthetic steps. This involves identifying all intermediate compounds and, critically, the novel enzymes responsible for each conversion. Research could employ genetic manipulation of Aspergillus terreus strains to identify genes involved in territrem biosynthesis, followed by biochemical characterization of the encoded enzymes. Drawing parallels from the discovery of novel enzymes in the biosynthesis of other complex natural products, such as the four enzymes defining coenzyme A incorporation in thienamycin (B194209) biosynthesis or the novel enzymes in 3-dimethylsulfoniopropionate synthesis, similar dedicated efforts are needed for the territrem pathway idrblab.netprobes-drugs.org. Understanding these enzymatic steps is crucial for potential metabolic engineering of fungal strains to improve yield or to produce novel territrem derivatives with altered bioactivities.

Integration of Multi-Omics Data (Genomics, Transcriptomics, Metabolomics) for Holistic Understanding

To gain a holistic understanding of this compound and its biological context, the integration of multi-omics data—genomics, transcriptomics, and metabolomics—is an emerging and powerful research area acs.orgoup.com. While no specific multi-omics studies on this compound are currently available, applying these technologies to Aspergillus terreus or other relevant producing organisms holds immense potential.

Genomics can provide the complete genetic blueprint of the producing organism, identifying gene clusters potentially responsible for the biosynthesis of territrems and their derivatives, including this compound.

Transcriptomics can reveal the expression patterns of these genes under various environmental conditions, shedding light on the regulatory mechanisms that control the production of this compound. This could help identify optimal conditions for its biosynthesis.

Metabolomics can provide a snapshot of all metabolites present in the organism, allowing for the mapping of the entire metabolic network related to territrem production and its downstream modifications. This would help identify precursors, intermediates, and other derivatives, offering insights into the metabolic flux towards this compound.

The integration of these diverse data sets through bioinformatics and systems biology approaches can enable researchers to construct comprehensive models of the biosynthetic pathways, identify bottlenecks in production, and uncover novel regulatory elements. This holistic understanding is essential for rational strain improvement and the development of more efficient production strategies for this compound.

Exploration of Novel Biological Targets and Bioactivities Beyond Current Knowledge

This compound is well-established as a potent inhibitor of acetylcholinesterase (AChE) researchgate.netnih.govacs.orgidrblab.netbindingdb.orgorcid.org. This activity is significant, given that its parent compound, Territrem B, also exhibits potent and irreversible AChE inhibition through a noncovalent binding mechanism nih.gov. Studies have shown that this compound maintains this inhibitory activity, with research indicating the importance of specific structural groups, such as the enone and pyrone moieties, for its biological role nih.govacs.org.

Future research should extend beyond its known AChE inhibitory activity to explore other potential biological targets and bioactivities. Natural products, especially complex molecules like territrems, often exhibit a wide array of biological effects. This could involve high-throughput screening against diverse enzyme panels, receptor targets, and cellular pathways that are unrelated to cholinergic systems. Potential areas for exploration include:

Neuroprotective effects : Beyond AChE inhibition, investigating its impact on other neurological pathways or its potential to mitigate neuroinflammation or oxidative stress.

Antimicrobial or Antifungal activities : As a fungal metabolite, it might possess inherent properties against other microbes.

Anticancer properties : Many natural products have shown promise in inhibiting cancer cell growth or inducing apoptosis.

Immunomodulatory effects : Investigating its influence on immune responses.

Detailed structure-activity relationship (SAR) studies focusing on the hydroxymethyl group and other structural variations compared to Territrem B would be crucial to understand how these modifications influence binding affinity, selectivity, and the emergence of novel bioactivities.

Development of Advanced Analytical Methods for Detection and Quantification in Complex Samples

The identification and structural elucidation of this compound have historically relied on techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) researchgate.netnih.gov. However, for comprehensive research and potential applications, more advanced analytical methods are needed to enable sensitive, specific, and high-throughput detection and quantification of this compound in various complex matrices.

Future advancements should focus on:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This technique offers superior sensitivity and specificity, allowing for detection at very low concentrations in complex biological samples (e.g., fungal fermentation broths, animal tissues, or environmental samples) nih.gov. Tandem mass spectrometry can provide definitive structural confirmation and enable accurate quantification even in the presence of interfering compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) : While this compound's polarity might require derivatization for GC analysis, this method could be explored for volatile derivatives or specific applications.

Immunoassays : Given that polyclonal antibodies against Territrem B have been successfully produced using 4-hydroxymethyl-4-demethylterritrem B-succinate as a hapten, developing specific and highly sensitive immunoassays (e.g., ELISA) for direct detection and quantification of this compound is a promising avenue nih.govresearchgate.net. These methods are often rapid and cost-effective for screening large numbers of samples.

Microfluidics and Lab-on-a-chip technologies : Integrating sample preparation and detection into miniaturized systems could enable rapid, portable, and automated analysis of this compound.

Enhanced Sample Preparation Techniques : Given the complexity of natural product matrices, developing more efficient and selective extraction and clean-up procedures (e.g., solid-phase extraction, molecularly imprinted polymers) is critical to improve the accuracy and reliability of quantification methods.

These advanced analytical approaches will be instrumental in monitoring this compound production, studying its pharmacokinetics and metabolism, and detecting its presence in various research contexts.

Q & A

Q. What are the recommended methods for synthesizing 4-Hmdm-territrem B in laboratory settings?

To synthesize this compound, begin by consulting chemical databases like Reaxys or SciFinder to verify whether the compound is novel or has existing protocols . For novel syntheses, design a reaction pathway using analogous compounds as templates. Ensure experimental reproducibility by documenting reaction conditions (e.g., temperature, catalysts, solvents) and validating purity via HPLC or TLC. Cross-reference spectral data (NMR, MS) with literature to confirm structural integrity .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic techniques:

- NMR : Compare chemical shifts and coupling constants with reported data.

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve the 3D structure for absolute confirmation. Discrepancies in melting points or optical rotation values (e.g., α-D) should prompt re-evaluation of purification steps .

Q. What databases are most reliable for retrieving physicochemical data on this compound?

Prioritize academic repositories:

- NFDI4Chem : Offers FAIR-compliant datasets and terminology services for chemical compounds .

- Reaxys/SciFinder : Validate known compounds, access synthesis protocols, and compare analytical data . Avoid non-peer-reviewed platforms; cross-check data across multiple sources to ensure consistency .

How to formulate a focused research question when investigating the ecological roles of this compound?

Follow the PICOT framework (Population, Intervention, Comparison, Outcome, Time):

- Example: "How does this compound (Intervention) affect soil microbial diversity (Outcome) in temperate forests (Population) compared to untreated soils (Comparison) over six months (Time)?" Refine the question iteratively based on preliminary literature reviews to address knowledge gaps .

Advanced Research Questions

Q. What experimental strategies are effective in elucidating the biosynthetic pathway of this compound?

Combine isotopic labeling (e.g., ¹³C-glucose tracing) with genomic analysis to identify precursor incorporation and biosynthetic gene clusters. Use CRISPR-Cas9 knockout models in host organisms to validate enzyme roles. For computational support, apply tools like antiSMASH for pathway prediction . Ensure milestones include metabolite profiling at each pathway stage .

Q. How should researchers address contradictory findings in the bioactivity data of this compound across different studies?

Conduct a methodological audit :

- Compare assay conditions (e.g., cell lines, concentration ranges, controls).

- Replicate experiments under standardized protocols.

- Apply false discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) to adjust for multiple comparisons in high-throughput screens . Publish negative results to reduce publication bias .

Q. What statistical approaches are recommended for minimizing false positives in high-throughput screening of this compound derivatives?

Use hierarchical testing :

Q. What are best practices for integrating multi-omics data to study the molecular targets of this compound?

Adopt a systems biology pipeline :

- Transcriptomics : Identify differentially expressed genes via RNA-seq and validate with qPCR.

- Proteomics : Use LC-MS/MS to map protein interaction networks.

- Metabolomics : Correlate metabolite shifts with phenotypic outcomes. Employ tools like STRING for pathway enrichment and Cytoscape for network visualization. Ensure data interoperability using FAIR principles .

Methodological Notes

- Literature Reviews : Follow PRISMA guidelines for systematic reviews, detailing search strings (e.g., "this compound" AND "biosynthesis"), databases (PubMed, Web of Science), and inclusion/exclusion criteria .

- Experimental Design : Pre-register protocols on platforms like Open Science Framework to enhance transparency .

- Data Contradictions : Use triangulation (multiple methods or datasets) to resolve inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.